

The Synthesis of Oseltamivir: A Technical Guide from Shikimic Acid

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An In-depth Examination of the Synthesis Pathway, Starting Materials, and Experimental Protocols for the Neuraminidase Inhibitor Oseltamivir.

This technical guide provides a comprehensive overview of the synthesis of Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, a widely used antiviral medication for the treatment and prevention of influenza A and B viruses.^[1] The focus of this document is the well-established and industrially significant synthesis route starting from the naturally occurring chiral building block, (-)-shikimic acid. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical transformations, quantitative data, and experimental methodologies involved in the production of this essential medicine.

Overview of the Synthetic Strategy

The commercial production of Oseltamivir has historically commenced with (-)-shikimic acid, a biomolecule extracted from Chinese star anise or produced through fermentation by recombinant *E. coli*.^[2] The synthesis is a multi-step process that requires careful control of stereochemistry, as Oseltamivir possesses three stereocenters, making it one of eight possible stereoisomers.^[2] The key strategic elements of the synthesis from shikimic acid involve the esterification of the carboxylic acid, protection of the diol, introduction of the two necessary nitrogen functionalities, and the formation of the ether linkage. While the original Roche synthesis involves the use of potentially hazardous azide intermediates, alternative azide-free routes have also been developed.^[2]

Starting Materials and Reagents

The primary starting material for the most common industrial synthesis of Oseltamivir is:

- (-)-Shikimic Acid: A naturally occurring hydroaromatic carboxylic acid.

Key reagents and solvents involved in the synthesis include:

- Ethanol
- Thionyl chloride
- Methanesulfonyl chloride
- Triethylamine
- 4-Dimethylaminopyridine (DMAP)
- Sodium azide
- Triphenylphosphine
- 3-Pentanol
- Acetic anhydride
- Raney-cobalt or Zinc
- Phosphoric acid

Synthesis Pathway from (-)-Shikimic Acid

The synthesis of Oseltamivir from (-)-shikimic acid can be accomplished via various routes. A practical, eight-step synthesis has been reported with an overall yield of approximately 47%.^[3]^[4]^[5] This pathway focuses on the regioselective and stereoselective introduction of the nitrogen functionalities. The key transformations are outlined below.

Diagram of the Oseltamivir Synthesis Pathway from (-)-Shikimic Acid:



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Caption: A simplified schematic of the Oseltamivir synthesis pathway starting from (-)-shikimic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for a reported efficient synthesis of Oseltamivir from (-)-shikimic acid.

Step	Key Reagents	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)
Esterification	Ethanol, Thionyl Chloride	Ethanol	Reflux	-	High
Trimesylation	Methanesulfonyl Chloride, Triethylamine, DMAP	Ethyl Acetate	0 to RT	-	~93
Regioselective Azidation	Sodium Azide	Acetone/Water	0	4	~92
Aziridination	Triphenylphosphine, Triethylamine	-	-	-	-
Etherification & Ring Opening	3-Pentanol, Boron Trifluoride Etherate	-	-	-	-
N-Acetylation	Acetic Anhydride	Dichloromethane	Reflux	3	~80
Azide Reduction	Zinc, Ammonium Chloride	Ethanol	Room Temperature	0.5	~42
Salt Formation	Phosphoric Acid	-	-	-	-
Overall Yield	~47				

Note: Some data points for reaction time and yield for intermediate steps were not explicitly available in the summarized literature and are therefore omitted.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Oseltamivir from (-)-shikimic acid.

Step 1: Esterification of (-)-Shikimic Acid

This procedure converts the carboxylic acid of shikimic acid to its ethyl ester.

- Materials: (-)-Shikimic acid, ethanol, thionyl chloride.
- Procedure: (-)-Shikimic acid is dissolved in ethanol. Thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure to yield ethyl shikimate.^[2]

Step 2: Trimesylation of Ethyl Shikimate

This step activates the hydroxyl groups for subsequent nucleophilic substitution.

- Materials: Ethyl shikimate, ethyl acetate, triethylamine, 4-dimethylaminopyridine (DMAP), methanesulfonyl chloride.
- Procedure: To a cooled solution of ethyl shikimate in ethyl acetate, triethylamine and a catalytic amount of DMAP are added. Methanesulfonyl chloride is then added dropwise.^[4] The reaction is stirred until completion. The reaction mixture is then worked up to isolate the trimesylate product.

Step 3: Regioselective Azidation

This is a crucial step where the first nitrogen functionality is introduced with high regioselectivity.

- Materials: Trimesylate intermediate, acetone, water, sodium azide.
- Procedure: The trimesylate is dissolved in a mixture of acetone and water. The solution is cooled, and sodium azide is added. The reaction is stirred at a controlled temperature.^[4] Upon completion, the product is extracted and purified.

Step 4: Aziridination

An intramolecular reaction to form a key aziridine intermediate.

- Materials: Azido-dimesylate intermediate, triphenylphosphine, triethylamine.
- Procedure: The azido-dimesylate is treated with triphenylphosphine in an appropriate solvent, which facilitates the Staudinger reaction to form an iminophosphorane, followed by intramolecular cyclization upon addition of triethylamine to form the aziridine.^[4]

Step 5: Etherification and Aziridine Ring Opening

Introduction of the 3-pentyloxy group.

- Materials: Aziridine intermediate, 3-pentanol, boron trifluoride etherate.
- Procedure: The aziridine ring is opened by reaction with 3-pentanol in the presence of a Lewis acid such as boron trifluoride etherate to form the corresponding amino ether.^[2]

Step 6: N-Acetylation

Protection of the newly formed amine.

- Materials: Amino ether intermediate, acetic anhydride, pyridine, dichloromethane.
- Procedure: The amino ether is dissolved in dichloromethane, and acetic anhydride and pyridine are added. The mixture is refluxed for several hours.^[6] After completion, the reaction is worked up to yield the N-acetylated product.

Step 7: Azide Reduction to Amine

Conversion of the azide group to the second primary amine.

- Materials: N-acetylated azide intermediate, zinc dust, ammonium chloride, ethanol.
- Procedure: The azido compound is dissolved in ethanol, and ammonium chloride and zinc dust are added. The reaction mixture is stirred at room temperature.^[6] The reaction is quenched, and the product is extracted to yield the Oseltamivir free base.

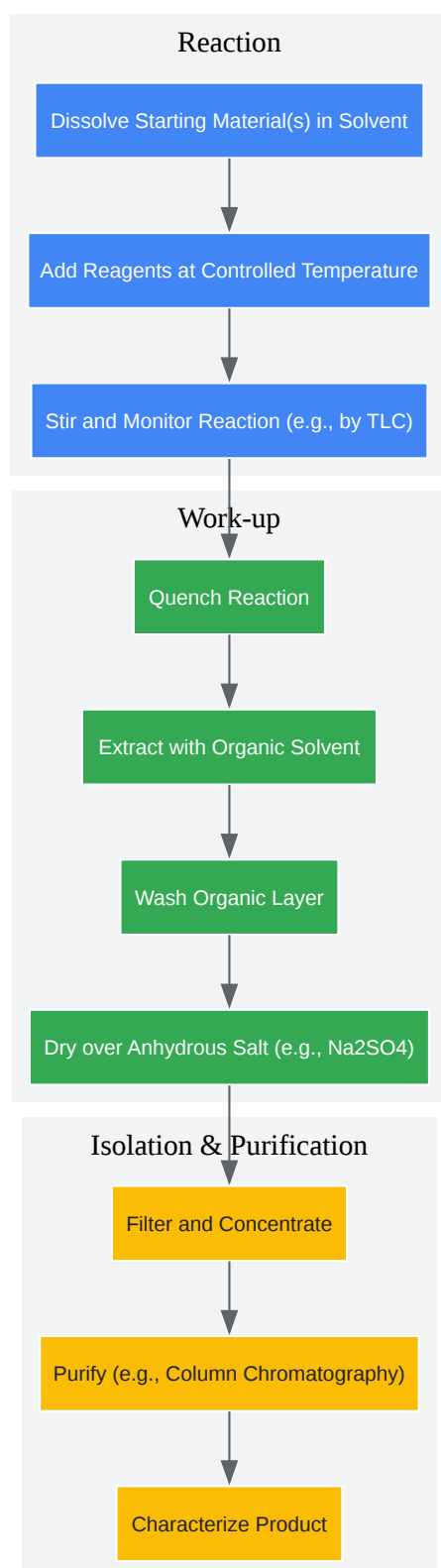
Step 8: Phosphate Salt Formation

Conversion of the free base to the more stable phosphate salt.

- Materials: Oseltamivir free base, phosphoric acid.
- Procedure: The purified Oseltamivir free base is treated with phosphoric acid to form the crystalline Oseltamivir phosphate salt, which is the final active pharmaceutical ingredient.^[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation.



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Caption: A generalized workflow for a typical organic synthesis experiment.

Conclusion

The synthesis of Oseltamivir from (-)-shikimic acid is a testament to the ingenuity of modern synthetic organic chemistry. It involves a series of carefully orchestrated reactions to build a complex molecule with precise stereochemical control. While the reliance on a natural starting material has at times presented supply chain challenges, the development of more efficient and azide-free synthetic routes continues to be an active area of research. This guide provides a foundational understanding of the key chemical principles and practical considerations for the synthesis of this vital antiviral drug.

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